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Compound of Interest

Compound Name:
(2-Methyl-1H-imidazol-4-

yl)methanol

Cat. No.: B1354219 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-
Methyl-1H-imidazol-4-yl)methanol (C₅H₈N₂O, Molecular Weight: 112.13 g/mol ). Due to the

limited availability of experimental spectra in public databases, this document presents a

combination of predicted data and analysis based on analogous compounds to facilitate the

identification and characterization of this molecule.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopic data for (2-Methyl-1H-imidazol-4-yl)methanol. These predictions

are based on established principles of spectroscopy and computational models.

Predicted ¹H NMR Data
Solvent: DMSO-d₆ Frequency: 400 MHz
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.78 s 1H H5 (imidazole ring)

~4.85 t, J=5.5 Hz 1H OH

~4.35 d, J=5.5 Hz 2H CH₂

~2.25 s 3H CH₃

~11.9 (broad) s 1H NH

Predicted ¹³C NMR Data
Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ, ppm) Assignment

~148.5 C2 (imidazole ring)

~135.0 C4 (imidazole ring)

~115.5 C5 (imidazole ring)

~55.0 CH₂

~13.5 CH₃

Note: The chemical shifts of imidazole ring carbons can be influenced by tautomerization in

solution, potentially leading to broadened signals.

Infrared (IR) Spectroscopy
The IR spectrum of (2-Methyl-1H-imidazol-4-yl)methanol is expected to exhibit characteristic

absorption bands corresponding to its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 (broad) Strong O-H stretch (alcohol)

3150-3000 Medium N-H stretch (imidazole ring)

2950-2850 Medium C-H stretch (aliphatic)

~1670 Medium C=N stretch (imidazole ring)

~1580 Medium C=C stretch (imidazole ring)

1100-1000 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI)

The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular

ion peak [M+H]⁺.

Molecular Ion (M⁺): m/z = 112.13

Protonated Molecular Ion ([M+H]⁺): m/z = 113.14

Expected Fragmentation Pattern:

The fragmentation of (2-Methyl-1H-imidazol-4-yl)methanol would likely involve the loss of

small, stable molecules. Key fragmentation pathways may include:

Loss of a hydroxyl radical (•OH) from the molecular ion.

Loss of formaldehyde (CH₂O) from the molecular ion.

Cleavage of the C-C bond between the imidazole ring and the methanol group.

Fragmentation of the imidazole ring itself.

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data for (2-Methyl-1H-
imidazol-4-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Pulse Angle: 30-45°

Spectral Width: ~16 ppm

Relaxation Delay: 1-2 seconds

Number of Scans: 16-64

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled

Pulse Angle: 30-45°
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Spectral Width: ~220 ppm

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or more

Sample Preparation
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NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR setup.

Collect the sample spectrum.
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The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g.,

methanol, acetonitrile, or water).

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a

solvent mixture compatible with the mass spectrometer.

If necessary, filter the final solution to remove any particulates.

Instrument Setup (ESI):

Set the ion source to positive or negative ionization mode.

Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature for

the compound.

Introduce the sample into the mass spectrometer via direct infusion or through a liquid

chromatography system.

Sample Preparation Mass Analysis Data Output

Prepare Stock
Solution Dilute Sample Filter (optional) Sample Introduction

(Infusion or LC)
Ionization
(e.g., ESI) Mass Analyzer Detector Mass Spectrum

Click to download full resolution via product page

Mass Spectrometry Experimental Workflow.

To cite this document: BenchChem. [Spectroscopic Profile of (2-Methyl-1H-imidazol-4-
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[https://www.benchchem.com/product/b1354219#spectroscopic-data-nmr-ir-mass-spec-of-2-
methyl-1h-imidazol-4-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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